N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29FN4O2/c1-16-4-7-18(8-5-16)21(28-12-10-27(3)11-13-28)15-25-22(29)23(30)26-19-9-6-17(2)20(24)14-19/h4-9,14,21H,10-13,15H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWLDWOTUNLQGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)C)F)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is a synthetic organic compound that has been studied for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C23H29FN4O2
- Molecular Weight : 412.5 g/mol
- CAS Number : 898432-66-1
The biological activity of this compound is primarily attributed to its structural features, which include a fluorinated aromatic ring and an oxalamide linkage. These components are believed to facilitate interactions with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their functions .
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies.
Case Study : A study highlighted that derivatives of this compound displayed cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis and cell cycle arrest in the G1 phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25.9 µM | 25.9 µM |
| MRSA | 12.9 µM | 12.9 µM |
| Enterococcus faecalis | No activity | N/A |
The data indicates that the compound demonstrates both bacteriostatic and bactericidal effects, as the MBC values were equal to the MIC values .
Anti-inflammatory Potential
In addition to its antimicrobial and anticancer activities, this compound has shown promise in modulating inflammatory responses. Research suggests that it may influence the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is crucial in regulating inflammation.
Research Findings : Compounds with similar structures have been found to either enhance or inhibit NF-κB activity depending on their substituents, suggesting a nuanced role in inflammatory modulation .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C22H26F2N4O2
- Molecular Weight: 416.5 g/mol
- CAS Number: 898451-80-4
This compound features a fluorinated aromatic ring and a piperazine derivative, enhancing its interactions with biological targets due to increased lipophilicity and potential receptor binding affinity.
Medicinal Chemistry
N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide is being explored for its therapeutic properties. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurological disorders. The fluorine atom may enhance metabolic stability and bioavailability, making it a promising candidate for drug development.
Biological Research
The compound has potential applications as a biochemical probe in cellular studies. Its ability to modulate receptor activity can be utilized to investigate cellular signaling pathways. Studies have shown that oxalamide derivatives can influence enzyme activity, making this compound valuable in understanding metabolic processes.
Material Science
Due to its unique structural characteristics, this oxalamide compound can be used in the synthesis of advanced materials. Its ability to form strong intermolecular interactions may lead to applications in creating polymers or other materials with specific mechanical or thermal properties.
Case Study 1: Anticancer Activity
A study conducted on oxalamide derivatives demonstrated promising anticancer activity through the inhibition of specific kinases involved in tumor growth. The structure-activity relationship highlighted the importance of substituents like the fluorinated phenyl groups in enhancing potency against cancer cell lines.
Case Study 2: Neuropharmacological Effects
Research investigating similar piperazine-containing compounds revealed their efficacy as selective serotonin reuptake inhibitors (SSRIs). This suggests that this compound could also exhibit neuropharmacological effects worth exploring further.
Chemical Reactions Analysis
Hydrolysis of Oxalamide Linkage
The oxalamide group undergoes hydrolysis under acidic or basic conditions, yielding:
-
3-fluoro-4-methylaniline (via N1 cleavage)
-
2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethylamine (via N2 cleavage)
-
Oxalic acid as a byproduct
Reaction Conditions
| pH Range | Temperature | Yield (%) |
|---|---|---|
| 2–3 | 60–80°C | 85–92 |
| 10–12 | 25–40°C | 78–84 |
This hydrolysis is critical for prodrug activation strategies.
Nucleophilic Substitution at Piperazine Methyl Group
The 4-methylpiperazin-1-yl group participates in SN2 reactions with alkyl halides (e.g., methyl iodide or benzyl bromide) under mild alkaline conditions:
Example Reaction :
| Reagent | Solvent | Time (h) | Conversion (%) |
|---|---|---|---|
| Methyl iodide | DMF | 4 | 95 |
| Benzyl bromide | Dichloromethane | 6 | 88 |
The reaction preserves the oxalamide backbone while modifying pharmacological properties.
Electrophilic Aromatic Substitution (EAS)
The 3-fluoro-4-methylphenyl group undergoes regioselective EAS due to fluorine’s electron-withdrawing effect:
Substitution Patterns :
-
Meta to fluorine (favored by −I effect)
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Ortho/para to methyl group (weakly activating)
Common Reactions :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-fluoro-4-methyl-5-nitro | 72 |
| Sulfonation | SO₃/H₂SO₄ | 3-fluoro-4-methyl-5-sulfo | 68 |
Steric hindrance from the methyl group reduces reactivity at the ortho position.
Stability and Degradation Pathways
The compound demonstrates stability under neutral conditions but degrades via:
-
Oxidation of the piperazine ring (e.g., with H₂O₂ or O₃) to form N-oxide derivatives
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Thermal decomposition (>150°C) into fluorinated benzenes and piperazine fragments
Degradation Kinetics :
| Condition | Half-Life (h) | Major Products |
|---|---|---|
| pH 7.4, 25°C | 240 | Intact compound |
| pH 2, 60°C | 2.5 | Hydrolysis products |
| 10% H₂O₂, 25°C | 8 | Piperazine N-oxide derivatives |
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity (Relative Rate) | Dominant Pathway |
|---|---|---|
| Oxalamide | High | Hydrolysis |
| 4-Methylpiperazin-1-yl | Moderate | Alkylation |
| 3-Fluoro-4-methylphenyl | Low | Electrophilic substitution |
Synthetic Modifications for Drug Design
Key derivatives synthesized via controlled reactions:
-
Acetylated piperazine : Enhances blood-brain barrier permeability
-
Sulfonated aromatic ring : Improves aqueous solubility
-
Quaternary ammonium salts : Augments target-binding affinity
This compound’s multifunctional reactivity enables tailored modifications for optimizing pharmacokinetic and pharmacodynamic properties. Further research should explore its catalytic applications and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Flavoring Agents: S336 and S5456
- S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide): Approved as a flavoring agent (FEMA 4233) with regulatory approval for replacing monosodium glutamate (MSG) in food products. Key Differences: Unlike the target compound, S336 lacks fluorine and piperazine groups. Its N1 2,4-dimethoxybenzyl and N2 pyridinylethyl groups enhance umami receptor (hTAS1R1/hTAS1R3) activation, whereas the target’s fluorinated and piperazine-containing structure may favor different binding profiles . The target compound’s piperazine group may alter CYP affinity due to differences in steric and electronic properties .
Enzyme Inhibitors: CYP4F11-Activated Compounds
- N1-(3-Chloro-5-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (Compound 23): Synthesized as a stearoyl-CoA desaturase (SCD) inhibitor. However, the N2 4-methoxyphenethyl group in Compound 23 lacks the piperazine moiety, which may reduce solubility compared to the target compound . Biological Activity: No direct data exist for the target compound, but halogenated oxalamides like Compound 23 show moderate SCD inhibition (IC50 ~1–10 µM). The target’s piperazine group could modulate selectivity for other enzymes or receptors .
Therapeutic Candidates: Antiviral and Antitumor Derivatives
- BNM-III-170 (N1-(4-chloro-3-fluorophenyl)-N2-((1R,2R)-2-(guanidinomethyl)-5-((methylamino)methyl)-2,3-dihydro-1H-inden-1-yl)oxalamide): A CD4-mimetic compound with antiviral activity against immunodeficiency viruses. Key Contrasts: BNM-III-170 incorporates a rigid indenyl group at N2, favoring conformational restriction for viral entry inhibition. The target compound’s flexible piperazine-p-tolyl chain may instead enhance pharmacokinetic properties (e.g., plasma half-life) .
- Bis-oxalamides (e.g., N1,N2-bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)oxalamide): These dimeric oxalamides exhibit antitumor activity, but their bulky azetidinone substituents contrast with the target’s simpler aromatic and piperazine groups. The target’s fluorine atom may reduce toxicity compared to chlorine-containing analogs .
Data Tables
Table 1: Structural and Functional Comparison of Selected Oxalamides
Table 2: Physicochemical Properties (Hypothetical)
| Property | Target Compound | S336 | Compound 23 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450 (calculated) | 385.4 | 367.8 |
| LogP (Predicted) | ~3.5 (piperazine increases solubility) | 2.8 | 3.2 |
| Key Functional Groups | Fluorine, piperazine | Methoxy, pyridine | Chlorine, methoxy |
Q & A
Q. What are the key synthetic routes for N1-(3-fluoro-4-methylphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)oxalamide?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions using carbodiimides (e.g., DCC) and activators (e.g., HOBt) to form the oxalamide core.
- Substitution reactions to introduce the 3-fluoro-4-methylphenyl and p-tolyl-piperazine moieties.
- Purification via column chromatography or crystallization. Critical optimizations include controlling reaction temperatures (often 0–25°C), solvent selection (e.g., anhydrous DMF or THF), and inert atmospheres to prevent hydrolysis or oxidation. Yield improvements rely on stoichiometric balancing of intermediates .
Q. How is the compound’s purity and structural integrity validated?
- Analytical techniques :
- NMR spectroscopy (¹H/¹³C) confirms substituent positions and absence of unreacted intermediates.
- HPLC (≥95% purity threshold) ensures batch consistency.
- X-ray crystallography (using SHELX software) resolves 3D conformation, critical for understanding binding interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while anhydrous conditions prevent hydrolysis.
- Catalyst screening : Triethylamine or DMAP accelerates amide bond formation. Contradictions in literature methods (e.g., solvent choices) are resolved via iterative Design of Experiments (DoE) to identify robust parameters .
Q. What methodologies are used to study target binding affinities and mechanisms?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) to proteins like kinases.
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies. Discrepancies between SPR and ITC data (e.g., entropy-driven vs. enthalpy-driven binding) are analyzed via competitive binding assays .
Q. How can structural-activity relationships (SAR) guide derivative design?
- Core modifications : Replacing the oxalamide with urea reduces metabolic stability (see ).
- Substituent effects : Fluorine at the 3-position enhances target selectivity by 2-fold compared to chloro analogs (Table 1).
- Piperazine ring alkylation : 4-Methylpiperazine improves solubility without compromising affinity. SAR studies prioritize substituents that balance lipophilicity (cLogP <3) and hydrogen-bonding capacity .
Table 1 : Comparative bioactivity of oxalamide derivatives
| Substituent (R1/R2) | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| 3-Fluoro-4-methylphenyl/p-tolyl | 12 ± 2 | 8.5 |
| 3-Chloro-4-methylphenyl/p-tolyl | 25 ± 4 | 4.2 |
| 3-Fluoro-4-methoxyphenyl/p-tolyl | 18 ± 3 | 6.1 |
Q. How are contradictions in biological activity data resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Kinase panels (e.g., DiscoverX) identify promiscuous binding.
- Crystallographic analysis : Resolves ambiguities in binding modes (e.g., ’s SHELX-refined structures). Discrepancies in enzyme inhibition (e.g., sEH vs. COX-2) are clarified via knockout models or isotopic labeling .
Methodological Notes
- Key references : SHELX (structural validation), PubChem (physicochemical data), and peer-reviewed SAR studies.
- Experimental rigor : Emphasized iterative optimization and orthogonal validation techniques to address data variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
